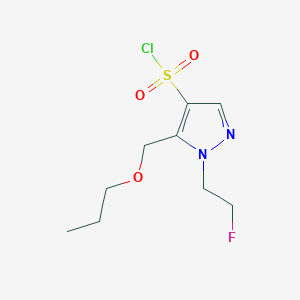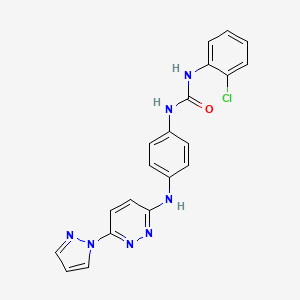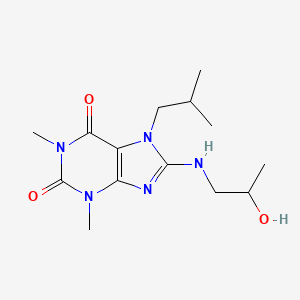![molecular formula C17H12ClF3N2O2 B2956443 Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate CAS No. 900015-41-0](/img/structure/B2956443.png)
Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate is a complex organic compound featuring a benzoate ester. This compound is notable for its distinct trifluoromethyl and imidazopyridine structures, which contribute to its chemical and biological properties. It finds use in various scientific and industrial applications due to its unique reactivity and biological activity.
Mécanisme D'action
The trifluoromethyl group in the compound could potentially increase its lipophilicity, which may enhance its ability to cross cell membranes and reach its target. The presence of the ethyl ester group could potentially be hydrolyzed in the body, possibly affecting the compound’s bioavailability and distribution .
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate typically involves multi-step reactions beginning with the formation of the imidazo[1,2-a]pyridine core. One common method includes the cyclization of appropriate pyridine and imidazole derivatives in the presence of chlorinating agents to introduce the chlorine and trifluoromethyl groups.
Industrial production methods: In an industrial setting, this compound is often produced through a series of automated synthesis processes that ensure high purity and yield. These processes may involve batch or continuous flow chemistry techniques, optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate can undergo various chemical reactions including oxidation, reduction, and substitution reactions. Its imidazopyridine core and benzoate ester make it reactive under different conditions.
Common reagents and conditions used in these reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions are typically used in reactions involving this compound.
Major products formed from these reactions: Depending on the reaction conditions, major products can include altered imidazopyridine derivatives, deprotected benzoate esters, or substituted variants of the original molecule.
Applications De Recherche Scientifique
This compound is used extensively in scientific research, particularly in medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a useful scaffold for drug development. In chemistry, it serves as a building block for creating more complex molecules. In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of fine chemicals.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate is unique due to its combination of structural features. For instance, compounds like Ethyl 2-(4-chloroimidazo[1,2-a]pyridin-2-yl)benzoate or Ethyl 2-(trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoate share similarities but lack the comprehensive functional groups present in the original compound. This combination of a chloro group, trifluoromethyl group, and benzoate ester is what sets it apart in terms of reactivity and application potential.
Propriétés
IUPAC Name |
ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c1-2-25-16(24)12-6-4-3-5-11(12)14-9-23-8-10(17(19,20)21)7-13(18)15(23)22-14/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJPADXTHUEOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-butylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2956360.png)



![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/new.no-structure.jpg)
![N-(3-ethylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2956373.png)

![1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2956375.png)



![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2956382.png)

